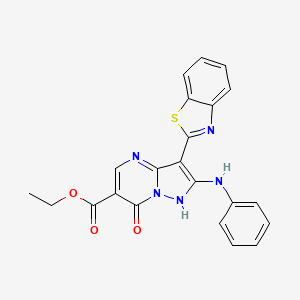
Kdm1/cdk1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kdm1/cdk1-IN-1 is a potent inhibitor of both lysine-specific demethylase 1 (KDM1) and cyclin-dependent kinase 1 (CDK1). It has shown significant potential in inducing cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .
Méthodes De Préparation
The synthesis of Kdm1/cdk1-IN-1 involves multiple steps, including the formation of pyrazolo[1,5-a]pyrimidine and benzothiazole moieties. The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the compound’s efficacy and safety .
Analyse Des Réactions Chimiques
Kdm1/cdk1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties and interactions with biological targets.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Kdm1/cdk1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of KDM1 and CDK1, providing insights into the mechanisms of these enzymes.
Biology: Employed in cell biology studies to investigate cell cycle regulation, apoptosis, and epigenetic modifications.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting KDM1 and CDK1
Mécanisme D'action
Kdm1/cdk1-IN-1 exerts its effects by inhibiting the activity of KDM1 and CDK1. KDM1 is involved in the demethylation of histones, which plays a crucial role in gene expression regulation. By inhibiting KDM1, this compound can alter gene expression patterns, leading to cell cycle arrest and apoptosis. CDK1 is a key regulator of the cell cycle, and its inhibition by this compound disrupts cell cycle progression, further promoting apoptosis. The molecular targets and pathways involved include the activation of caspase-3 and the induction of G2/M phase cell cycle arrest .
Comparaison Avec Des Composés Similaires
Kdm1/cdk1-IN-1 is unique due to its dual inhibition of both KDM1 and CDK1. Similar compounds include:
Dinaciclib: A potent inhibitor of multiple cyclin-dependent kinases, including CDK1, but does not inhibit KDM1.
GSK2879552: A selective inhibitor of KDM1, but does not target CDK1.
Pargyline: An inhibitor of KDM1, but with different specificity and potency compared to this compound.
The uniqueness of this compound lies in its ability to simultaneously target both KDM1 and CDK1, providing a more comprehensive approach to disrupting cancer cell proliferation and survival .
Propriétés
Formule moléculaire |
C22H17N5O3S |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
ethyl 2-anilino-3-(1,3-benzothiazol-2-yl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H17N5O3S/c1-2-30-22(29)14-12-23-19-17(20-25-15-10-6-7-11-16(15)31-20)18(26-27(19)21(14)28)24-13-8-4-3-5-9-13/h3-12,24,26H,2H2,1H3 |
Clé InChI |
MMAMFYJKOFNAGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C(NN2C1=O)NC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



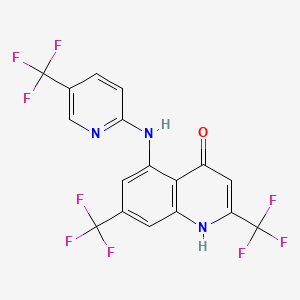
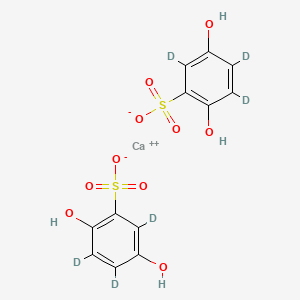
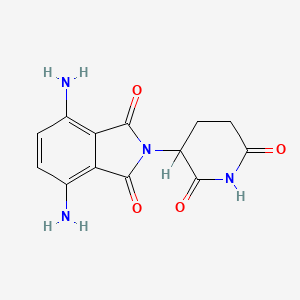
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
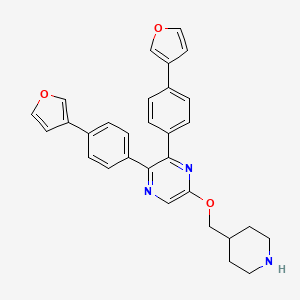
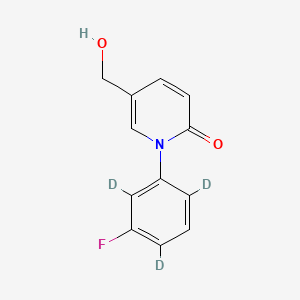

![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
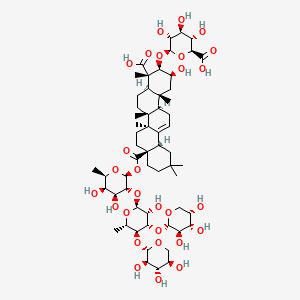
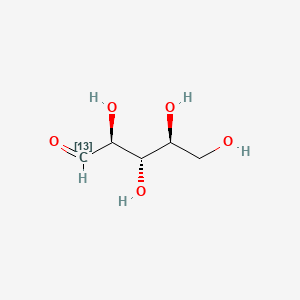
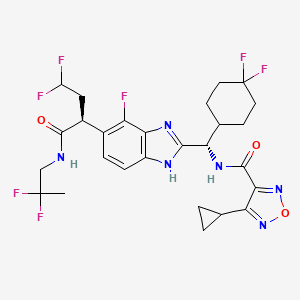
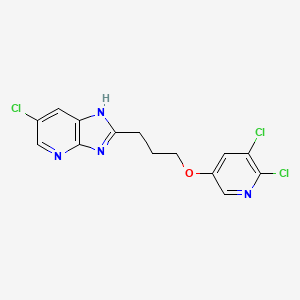
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
